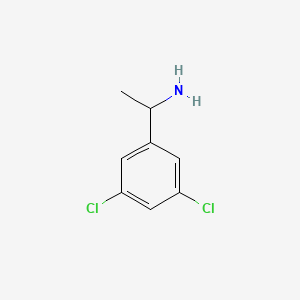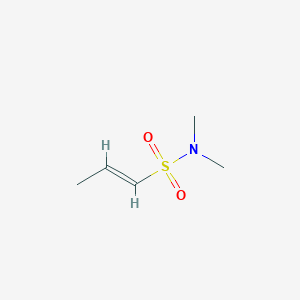![molecular formula C19H23N5O B2942112 N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide CAS No. 1786105-21-2](/img/structure/B2942112.png)
N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the preparation of the individual ring systems, followed by their functionalization and coupling . The exact synthetic route would depend on the desired configuration and the available starting materials.Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. The cyclohexyl, pyrazole, and amide groups each contribute distinct structural features, and their relative orientations could have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis
As a complex organic molecule, “N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide” would be expected to undergo a variety of chemical reactions. The reactivity of the compound would be heavily influenced by the presence and positioning of its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would influence its solubility, reactivity, melting point, boiling point, and other properties .作用機序
The mechanism of action of this compound is not clear from its structure alone. If it has biological activity, it could act by interacting with various biological targets. The pyrazole group, for example, is found in many biologically active compounds and is known to interact with various enzymes and receptors .
将来の方向性
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Such studies could provide valuable insights into the compound’s potential applications in fields such as medicine or materials science .
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(1-phenylpyrazol-4-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-15(18(25)23-19(14-20)10-6-3-7-11-19)22-16-12-21-24(13-16)17-8-4-2-5-9-17/h2,4-5,8-9,12-13,15,22H,3,6-7,10-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTPEKSICSXQLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)NC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[(1-phenyl-1H-pyrazol-4-yl)amino]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

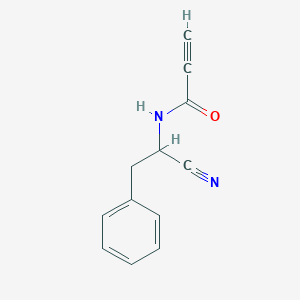
![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2942032.png)
![(1S,4S,5S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2942036.png)
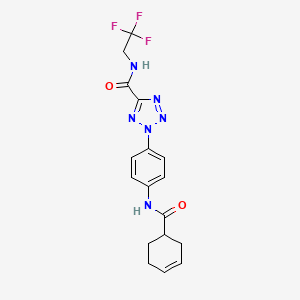
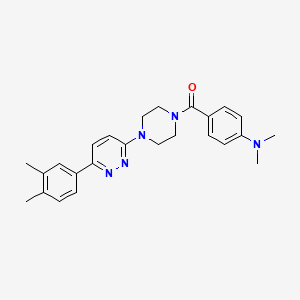
![N-(2,5-dimethoxybenzyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B2942040.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2942041.png)
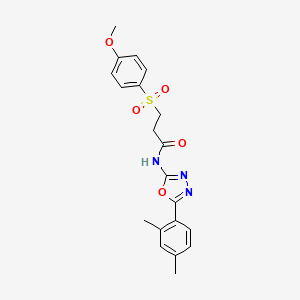
![1-[(3-Methoxyazetidin-1-yl)sulfonyl]pyrrolidine](/img/structure/B2942046.png)

![Ethyl 2-[2-(cyanomethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B2942048.png)
![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-2-chloroacetamide](/img/structure/B2942049.png)
